molecular formula C17H21O10- B1261078 1-Sinapoyl-D-glucose CAS No. 29881-39-8

1-Sinapoyl-D-glucose

Cat. No. B1261078
CAS RN: 29881-39-8
M. Wt: 385.3 g/mol
InChI Key: KKLWTTVTWMTNBP-KYXYLJOWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-beta-D-glucosyl-trans-sinapate is a monocarboxylic acid anion resulting from the deprotonation of the carboxy group of 4-O-beta-D-glucosyl-trans-sinapic acid. The major species at pH 7.3. It is a conjugate base of a 4-O-beta-D-glucosyl-trans-sinapic acid.

Scientific Research Applications

Enzymatic Studies and Anthocyanin Production

1-Sinapoyl-D-glucose has been a subject of study for its role in enzymatic processes and anthocyanin production. Research on the enzymatic preparation of 1-O-hydroxycinnamoyl-β-D-glucoses, including sinapoyl-glucose, revealed its application in studying 1-O-hydroxycinnamoyl-β-D-glucose-dependent acyltransferase activity. This was particularly observed in anthocyanin-producing cultured cells of Daucus carota and Glehnia littoralis. The studies highlighted the modification of anthocyanins with sinapoyl moieties and the importance of acyl donor molecules in vivo rather than the substrate specificity of acyltransferase enzymes (Matsuba et al., 2008).

Functional Diversification of Acyltransferases

This compound is also central to the functional diversification of serine carboxypeptidase-like (SCPL) acyltransferases. Studies have shown that Arabidopsis sinapoylglucose: malate sinapoyltransferase (SMT) exhibits not only sinapoylation of L-malate but also hydrolytic and disproportionation activities. This enzyme's ability to liberate sinapic acid from 1-O-sinapoyl-β-glucose indicates a short-lived acylenzyme intermediate, highlighting the complex enzymatic activities and substrate specificities involved in plant metabolism (Stehle et al., 2008).

Evolution of Serine Carboxypeptidase-like Acyltransferases

The evolution of SCPL acyltransferases has been studied with a focus on 1-O-sinapoyl-β-glucose. The loss of a conserved disulfide bridge in certain acyltransferases, leading to specificity towards particular reactions, has been noted. This specificity is believed to be a result of evolutionary processes rather than a beginning of gene death, underscoring the evolutionary adaptations in plant biochemistry (Stehle et al., 2013).

Substrate Recognition and Enzyme Structure

The structure determinants and substrate recognition mechanisms of SCPL acyltransferases like 1-O-sinapoyl-β-glucose:l-malate sinapoyltransferase (SMT) have been studied to understand the specificity and catalytic processes. Models have been constructed to gain insight into the binding of substrates and the role of specific amino acids in catalysis, offering a deeper understanding of the enzyme structure-function relationships (Stehle et al., 2006).

Role in Plant Secondary Metabolism

This compound is also significant in plant secondary metabolism. Research has identified gene sequences encoding enzymes that glucosylate sinapic acid and related phenylpropanoids. This has laid a foundation for future research and potential manipulation of sinapate metabolism and lignin biology in plants (Lim et al., 2001).

properties

CAS RN

29881-39-8

Molecular Formula

C17H21O10-

Molecular Weight

385.3 g/mol

IUPAC Name

(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate

InChI

InChI=1S/C17H22O10/c1-24-9-5-8(3-4-12(19)20)6-10(25-2)16(9)27-17-15(23)14(22)13(21)11(7-18)26-17/h3-6,11,13-15,17-18,21-23H,7H2,1-2H3,(H,19,20)/p-1/b4-3+/t11-,13-,14+,15-,17+/m1/s1

InChI Key

KKLWTTVTWMTNBP-KYXYLJOWSA-M

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C(=O)[O-]

SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC(=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Sinapoyl-D-glucose
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